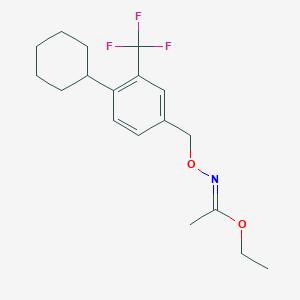
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-: Shares a similar structure but differs in functional groups and reactivity.
Ethyl 4-cyclohexyl-3-(trifluoromethyl)benzoate: Another related compound with different applications and properties.
Uniqueness
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C18H24F3NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl (1E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate |
InChI |
InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3/b22-13+ |
Clé InChI |
WOUZBNWNCNNUOH-LPYMAVHISA-N |
SMILES isomérique |
CCO/C(=N/OCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)/C |
SMILES canonique |
CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



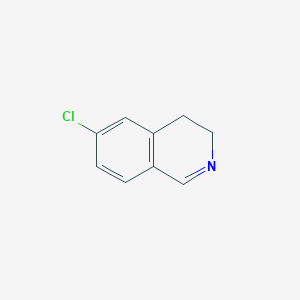

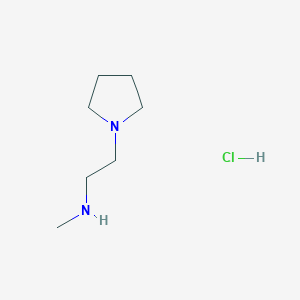
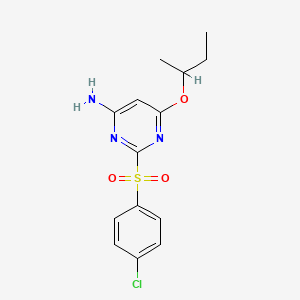
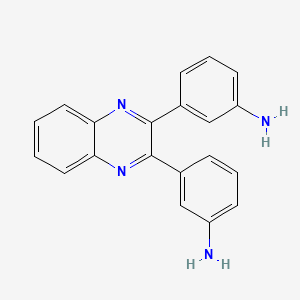
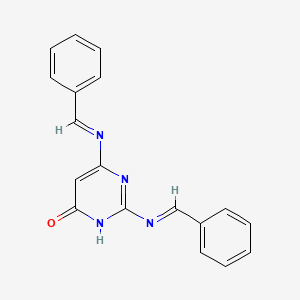
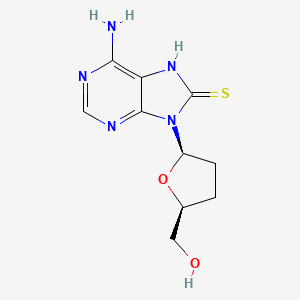

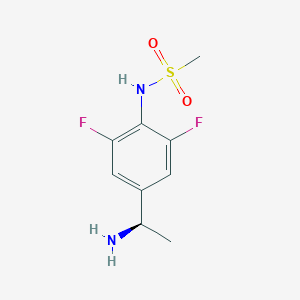
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)

